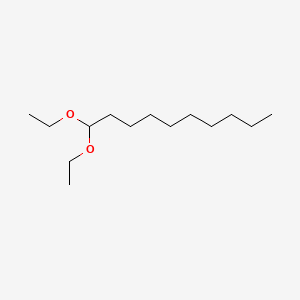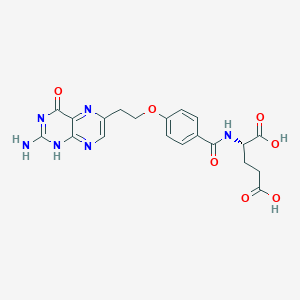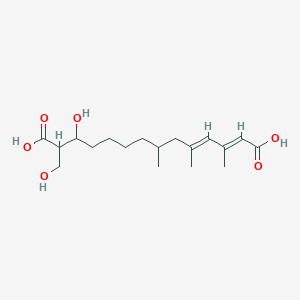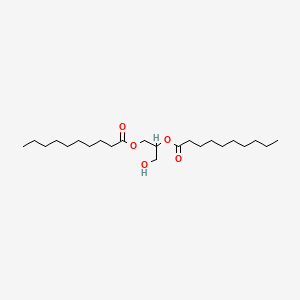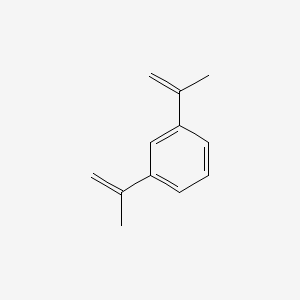
1-苯基吡咯
描述
1-Phenylpyrrole is a heterocyclic compound with the empirical formula C10H9N . It is a chemical analog of the natural antifungal compound pyrrolnitrin . It appears as a light beige to brown crystalline powder and lumps .
Synthesis Analysis
1-Phenylpyrrole can be synthesized from aryl carbamate and/or aryl sulfamate, nitrogen-containing compounds, sodium tert-butoxide, and Fe3O4SiO2-EDTA-Ni (II) NPs . The reaction progress is monitored by TLC using petroleum ether/ethyl acetate and/or GC .
Molecular Structure Analysis
The molecular weight of 1-Phenylpyrrole is 143.19 . Its structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1-Phenylpyrrole has been used to study the half-wave potentials of the aqueous redox couples and the oxidation potentials of the monomers in 1,2-dichloroethane .
Physical And Chemical Properties Analysis
1-Phenylpyrrole has a boiling point of 234.0±9.0 °C at 760 mmHg and a melting point of 58-60 °C . It has a density of 1.0±0.1 g/cm3 .
科学研究应用
化学研究
1-苯基吡咯是一种化学化合物,其经验式为C10H9N,分子量为143.19 。由于其独特的性质,它被广泛应用于各种化学研究中。 它的沸点为234 °C,熔点为58-60 °C .
细胞色素P-450抑制
研究发现,1-苯基吡咯能抑制大鼠肝微粒体中细胞色素P-450依赖性单加氧酶活性 。这使其成为研究生物学研究中这种重要酶系统的功能和调控的潜在工具。
氧化还原电位研究
1-苯基吡咯已被用于研究水相氧化还原对的半波电位和1,2-二氯乙烷中单体的氧化电位 。这种应用在电化学和材料科学中非常重要,因为了解氧化还原电位可以帮助设计新型材料和器件。
生物转化研究
1-苯基吡咯已被用于涉及来自假单胞菌属的萘二加氧酶(NDO)的生物转化研究。 菌株 NCIB 9816-4 。NDO是一种多组分酶系统,它催化萘降解的初始步骤。 这种酶具有广泛的底物范围,催化多种类型的反应,包括顺式二羟化、单加氧化和脱饱和 .
生物活性化合物的合成
NDO酶可用于从N-杂环化合物中生产一种新型合成子,用于合成许多生物活性化合物 。 从1-苯基吡咯中确认的一种这种代谢物是(1H-吡咯-1-基)苯-2',3'-二醇 .
环境生物催化
鉴于其可被微生物酶转化的能力,1-苯基吡咯有可能应用于环境生物催化中。 例如,它可用于污染场地生物修复或开发用于化学合成的绿色工艺 .
作用机制
Target of Action
1-Phenylpyrrole is a chemical analog of the natural antifungal compound pyrrolnitrin . Its primary targets are the fungal osmotic signal transduction pathway and the cytochrome P-450 dependent monooxygenase activity in microsomes from rat liver . The compound’s perception by a typical fungal hybrid histidine kinase (HHK) activates the fungal osmotic signal transduction pathway .
Mode of Action
1-Phenylpyrrole interacts with its targets, leading to several physiological impacts on the pathogen. These include membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . The compound’s interaction with the HHK can lead to point mutations that confer fungicide resistance and affect its sensor domain .
Biochemical Pathways
The compound affects the fungal osmotic signal transduction pathway . This pathway’s activation ultimately leads to MAPK-phosphorylation and activation of an adaptive response either through transcriptional activation in the nucleus or through the regulation of cytoplasmic proteins . The RR Skn7, under control of Ypd1, is also involved in the transcriptional regulation in response to 1-Phenylpyrrole treatment .
Result of Action
The result of 1-Phenylpyrrole’s action includes severe physiological impacts on the pathogen, such as membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . It also leads to the activation of an adaptive response either through transcriptional activation in the nucleus or through the regulation of cytoplasmic proteins .
Action Environment
The action, efficacy, and stability of 1-Phenylpyrrole can be influenced by environmental factors. For instance, the original compound pyrrolnitrin from which 1-Phenylpyrrole is derived was found to be stable for 30 days in the soil but sensitive to light decomposition . Therefore, factors such as light exposure and soil conditions could potentially influence the action of 1-Phenylpyrrole.
安全和危害
未来方向
生化分析
Biochemical Properties
1-Phenylpyrrole interacts with various enzymes and proteins, leading to significant physiological impacts on the pathogen . It causes membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites . These interactions and changes contribute to the antifungal properties of 1-Phenylpyrrole .
Cellular Effects
1-Phenylpyrrole has profound effects on cellular processes. It leads to hyphal swelling and burst in fungal cells . This is due to the severe physiological impacts it has on the pathogen, including changes in carbon metabolism and the accumulation of metabolites .
Molecular Mechanism
The molecular mechanism of 1-Phenylpyrrole involves its perception by a typical fungal hybrid histidine kinase (HHK) . This activates the fungal osmotic signal transduction pathway . The HHK is prone to point mutations that confer resistance to 1-Phenylpyrrole and affect its sensor domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpyrrole change over time. It has been observed that 1-Phenylpyrrole has a stable activity for up to 30 days in the soil
属性
IUPAC Name |
1-phenylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGAZKEOUKLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79799-71-6 | |
| Record name | 1H-Pyrrole, 1-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79799-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60212905 | |
| Record name | 1-Phenylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
635-90-5 | |
| Record name | 1-Phenylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OD6N6545H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

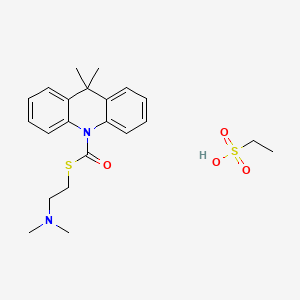
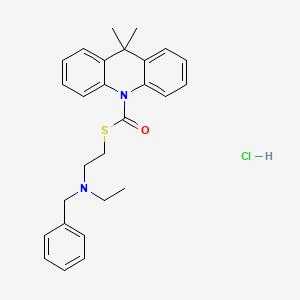
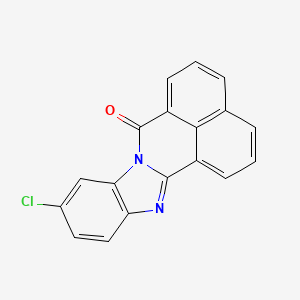

![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)
